REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH2:6]1[CH2:10][O:9][CH2:8][CH2:7]1>>[CH3:2][CH:3]([C:4]#[CH:5])[CH2:8][O:9][CH2:10][C:6]1[CH:7]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride (1 ml)
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between diethyl ether and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (×2)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica, 1-4% Et2O/isohexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(COCC1=CC=CC=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |